molecular formula C22H19ClO7 B3626118 methyl 4-({[6-chloro-3-(2-methoxy-2-oxoethyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoate

methyl 4-({[6-chloro-3-(2-methoxy-2-oxoethyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoate

Cat. No.: B3626118
M. Wt: 430.8 g/mol
InChI Key: PMQCBIQGMGMOJM-UHFFFAOYSA-N
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Description

Methyl 4-({[6-chloro-3-(2-methoxy-2-oxoethyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoate is a synthetic coumarin derivative with a complex substitution pattern. The core structure consists of a 2H-chromen-2-one (coumarin) ring substituted at the 3-position with a 2-methoxy-2-oxoethyl group, at the 4-position with a methyl group, and at the 6-position with a chlorine atom. The 7-position is functionalized with an oxymethyl linker connected to a 4-methylbenzoate ester.

Key structural attributes:

  • Coumarin core: Provides a planar, conjugated system for electronic interactions.
  • 3-position substituent: The 2-methoxy-2-oxoethyl group introduces both ester and ether functionalities, influencing solubility and reactivity.
  • 6-chloro substitution: Enhances stability and electronic effects.
  • 4-methylbenzoate ester: Modulates lipophilicity and hydrolytic stability.

Properties

IUPAC Name

methyl 4-[[6-chloro-3-(2-methoxy-2-oxoethyl)-4-methyl-2-oxochromen-7-yl]oxymethyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClO7/c1-12-15-8-17(23)19(10-18(15)30-22(26)16(12)9-20(24)27-2)29-11-13-4-6-14(7-5-13)21(25)28-3/h4-8,10H,9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMQCBIQGMGMOJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OCC3=CC=C(C=C3)C(=O)OC)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-({[6-chloro-3-(2-methoxy-2-oxoethyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoate typically involves multi-step organic reactions. The starting material often includes a benzoic acid derivative, which undergoes esterification to form the benzoate ester. Subsequent steps involve selective chlorination, methoxylation, and the introduction of the chromenone moiety. Reaction conditions often require the use of specific catalysts, temperature control, and solvents to achieve the desired product yield and purity.

Industrial Production Methods

On an industrial scale, the synthesis of this compound may involve more efficient processes to maximize yield and reduce costs. Techniques such as flow chemistry and continuous processing can be employed to maintain consistent reaction conditions and improve scalability. Optimization of catalysts and reaction parameters is crucial for industrial production.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({[6-chloro-3-(2-methoxy-2-oxoethyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoate can undergo various chemical reactions, including:

  • Reduction: Conversion to reduced forms, possibly altering the chromenone structure or the benzoate ester.

  • Substitution: Replacement of the chlorine atom or methoxy group with other functional groups, altering its biological activity.

Common Reagents and Conditions

Reagents commonly used in these reactions include oxidizing agents (like potassium permanganate), reducing agents (such as lithium aluminum hydride), and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure specificity and yield.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For instance, oxidation may yield hydroxylated derivatives, while substitution reactions can produce compounds with varied functional groups, potentially enhancing or modifying biological activities.

Scientific Research Applications

Methyl 4-({[6-chloro-3-(2-methoxy-2-oxoethyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoate finds applications in:

  • Chemistry: Utilized as an intermediate in the synthesis of more complex molecules.

  • Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.

  • Medicine: Studied for its potential therapeutic properties, such as anti-inflammatory, anticancer, and antimicrobial activities.

  • Industry: Employed in the development of new materials and catalysts due to its unique chemical properties.

Mechanism of Action

Mechanism

The mechanism by which methyl 4-({[6-chloro-3-(2-methoxy-2-oxoethyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoate exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. It may inhibit or activate certain pathways, leading to changes in cellular functions.

Molecular Targets and Pathways

Potential molecular targets include kinases, proteases, and transcription factors. The compound may modulate pathways involved in inflammation, cell proliferation, and apoptosis, contributing to its therapeutic potential.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

A comparative analysis with structurally related compounds reveals how specific substituents impact physicochemical and functional properties:

Compound Name Key Substituents Key Differences References
Methyl 4-(((6-chloro-3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy)methyl)benzoate 3-hexyl group Higher lipophilicity due to hexyl chain; reduced solubility in polar solvents.
4-{[(4-Methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoic acid Carboxylic acid instead of methyl ester Increased aqueous solubility; prone to hydrolysis under basic conditions.
[3-(4-Chlorophenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl] 4-methylbenzoate 3-(4-chlorophenyl), 2-CF₃, 4-oxo Enhanced electron-withdrawing effects; potential metabolic stability from CF₃.
2-Oxo-2H-chromen-7-yl 4-chlorobenzoate Simpler structure: no 3- or 4-substituents Lower steric hindrance; reduced complexity in synthesis.

Physicochemical Properties

  • Lipophilicity :

    • The target compound’s 3-(2-methoxy-2-oxoethyl) group balances lipophilicity (logP ~2.5–3.0), contrasting with the highly lipophilic hexyl analogue (logP >5) .
    • The carboxylic acid analogue () has lower logP (~1.5–2.0), favoring aqueous solubility.
  • Stability: Ester vs. Amide/Carbonate: The methyl ester in the target compound is less prone to hydrolysis than carbonate-linked analogues (e.g., (±)-4O-Con in ) but more reactive than amides (e.g., benzamide in ). The 6-chloro substituent enhances oxidative stability compared to non-halogenated coumarins .
  • Crystallinity :

    • X-ray data for 2-oxo-2H-chromen-4-yl 4-methylbenzoate (–11) reveals planar packing with C–H···O interactions. The target compound’s 3-substituent likely disrupts crystallinity, reducing melting point compared to simpler analogues.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 4-({[6-chloro-3-(2-methoxy-2-oxoethyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoate
Reactant of Route 2
Reactant of Route 2
methyl 4-({[6-chloro-3-(2-methoxy-2-oxoethyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoate

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